N-(Prop-2-yn-1-yl)piperidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

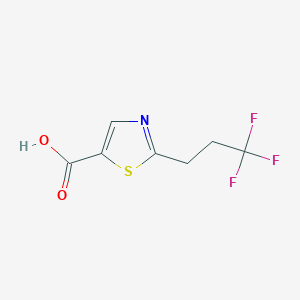

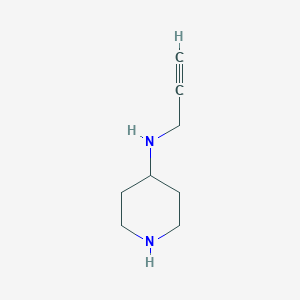

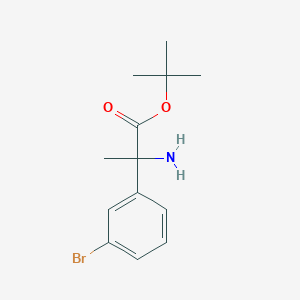

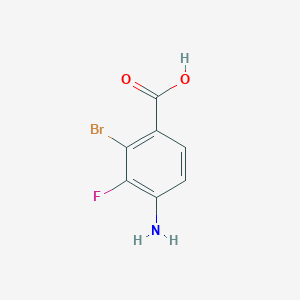

“N-(Prop-2-yn-1-yl)piperidin-4-amine” is a chemical compound with the molecular weight of 138.21 . It is also known as 1-(2-propynyl)-4-piperidinamine . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of compounds similar to “N-(Prop-2-yn-1-yl)piperidin-4-amine” has been reported in the literature. For instance, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .Molecular Structure Analysis

The InChI code for “N-(Prop-2-yn-1-yl)piperidin-4-amine” is 1S/C8H14N2/c1-2-5-10-6-3-8(9)4-7-10/h1,8H,3-7,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

The investigation of the mechanism disclosed that both the starting material and the product act as photosensitizers, and 1 O2 and O2˙− are generated through energy transfer and a single electron transfer pathway and play an important role in the reaction .Physical And Chemical Properties Analysis

“N-(Prop-2-yn-1-yl)piperidin-4-amine” is a powder that is stored at room temperature .Scientific Research Applications

Drug Discovery

Piperidine derivatives, including N-(Prop-2-yn-1-yl)piperidin-4-amine, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This makes them a pivotal cornerstone in the production of drugs .

Anticancer Applications

Jin et al. synthesized a series of N-(piperidine-4-yl) benzamide compounds and investigated their effect against cancer cells. The presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .

Synthesis of Imidazo[1,2-a]pyridines

The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .

Oxidative Formylation

Visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen in the absence of an external photosensitizer was developed and afforded the corresponding formamides in good yields under mild conditions .

Synthesis of Organic Compounds

Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .

Production of Drugs

Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

N-(Prop-2-yn-1-yl)piperidin-4-amine primarily targets Monoamine Oxidase (MAO) . MAO exists as two distinct enzymatic isoforms, MAO-A and MAO-B, based on their substrate and inhibitor specificities . MAO-A preferentially deaminates serotonin, adrenaline, and noradrenaline .

Mode of Action

The compound interacts with its targets through a series of successive protonations . The product configuration is determined by the stereoselective enamine protonation .

Biochemical Pathways

The compound affects the pathways related to the metabolism of neurotransmitters such as serotonin, adrenaline, and noradrenaline . By inhibiting MAO, the compound prevents the breakdown of these neurotransmitters, increasing their availability in the brain .

Pharmacokinetics

For instance, the compound’s molecular weight (138.21 g/mol) could influence its absorption and distribution in the body.

Result of Action

The inhibition of MAO by N-(Prop-2-yn-1-yl)piperidin-4-amine results in increased levels of neurotransmitters in the brain . This can have various effects at the molecular and cellular levels, potentially impacting mood and behavior .

properties

IUPAC Name |

N-prop-2-ynylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-2-5-10-8-3-6-9-7-4-8/h1,8-10H,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUSMJNIPLCWBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1CCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Prop-2-yn-1-yl)piperidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B3011175.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B3011182.png)

![(Z)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3011189.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3011191.png)